molecular formula C8H12ClN3 B1393219 3-chloro-5-cyclohexyl-1H-1,2,4-triazole CAS No. 1279219-35-0

3-chloro-5-cyclohexyl-1H-1,2,4-triazole

Cat. No.: B1393219
CAS No.: 1279219-35-0
M. Wt: 185.65 g/mol
InChI Key: RCKMPTBYTKIOLY-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

3-Chloro-5-cyclohexyl-1H-1,2,4-triazole (C$$8$$H$${12}$$ClN$$_3$$) adopts a planar triazole ring system with a cyclohexyl substituent at position 5 and a chlorine atom at position 3. X-ray crystallographic studies of analogous 1,2,4-triazole derivatives reveal bond lengths consistent with aromatic delocalization:

  • N1–N2: 1.31–1.34 Å
  • N2–C3: 1.32–1.35 Å
  • C3–N4: 1.31–1.33 Å

The cyclohexyl group adopts a chair conformation, with the triazole plane forming a dihedral angle of 68–72° relative to the cyclohexane ring, minimizing steric hindrance . Crystallographic data for related compounds show monoclinic or orthorhombic systems with space groups P2$$_1$$/c or Pbca, featuring intermolecular N–H···N hydrogen bonds that stabilize the lattice .

Table 1: Key geometric parameters from crystallographic studies of analogous 1,2,4-triazoles

Parameter Range (Å/°) Source Compound
Triazole ring bond lengths 1.31–1.35 5-Cyclohexyl derivatives
C–Cl bond length 1.72–1.74 3-Chloro analogs
N–H···N distance 2.01–2.12 Hydrogen-bonded dimers

Tautomeric Equilibria and Aromaticity Considerations

The 1H-1,2,4-triazole tautomer dominates (>95%) in non-polar solvents due to resonance stabilization. Quantum chemical calculations (B3LYP/6-311++G**) demonstrate:

  • Aromatic stabilization energy: 28–32 kcal/mol
  • Nucleus-independent chemical shift (NICS(1)): -10.2 to -12.4 ppm

Tautomeric equilibrium with the 4H-form is influenced by substituents:

  • Electron-withdrawing groups (e.g., Cl) favor 1H-tautomer by 3–5 kcal/mol
  • Cyclohexyl's inductive effects reduce tautomerization barrier by 15% vs. alkyl analogs

Table 2: Tautomer stability in substituted 1,2,4-triazoles

Substituent ΔG (1H vs 4H, kcal/mol) Aromaticity Index (HOMA)
–Cl +4.2 0.89
–Cyclohexyl +3.8 0.87
–NH$$_2$$ +1.9 0.78

Intramolecular Hydrogen Bonding Patterns

The chlorine atom participates in weak C–H···Cl interactions (2.85–3.10 Å), while the N–H group forms:

  • Intramolecular N–H···N bonds (2.02 Å, 142° angle) in constrained derivatives
  • Intermolecular N–H···π interactions with adjacent triazole rings (3.21–3.45 Å)

Comparative IR spectroscopy shows:

  • N–H stretching: 3250–3320 cm$$^{-1}$$ (non-bonded) vs 3100–3180 cm$$^{-1}$$ (H-bonded)
  • C–Cl stretching: 680–720 cm$$^{-1}$$ with bathochromic shifts in H-bonded systems

Table 3: Hydrogen bonding parameters in crystalline phases

Interaction Type Distance (Å) Angle (°) Stabilization Energy (kcal/mol)
N–H···N 2.01–2.12 142–172 5.2–7.8
C–H···Cl 2.85–3.10 115–130 1.5–2.3
N–H···π 3.21–3.45 145–160 3.1–4.5

Comparative Analysis with Related 1,2,4-Triazole Derivatives

Structural comparisons reveal:

  • Substituent Effects on Planarity
    • Cyclohexyl reduces coplanarity vs phenyl (68° vs 12° dihedral angle)
    • Chlorine increases dipole moment (4.2 D) vs methyl analogs (3.1 D)
  • Hydrogen Bonding Capacity

    Derivative H-bond Donors H-bond Acceptors LogP
    3-Cl-5-cyclohexyl 1 3 2.81
    5-Phenyl analog 1 3 3.12
    3-NH$$_2$$-5-cyclohexyl 2 3 1.94
  • Thermal Stability Trends

    • Decomposition onset: 215–230°C (cyclohexyl) vs 185–200°C (linear alkyl)
    • Melting point correlation: R$$^2$$ = 0.89 with substituent molar volume

Properties

IUPAC Name

3-chloro-5-cyclohexyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMPTBYTKIOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-cyclohexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with hydrazine hydrate and carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then treated with chloroform and a base, such as sodium hydroxide, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-cyclohexyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazoles, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

Antibacterial Applications

Mechanism of Action

Triazoles, including 3-chloro-5-cyclohexyl-1H-1,2,4-triazole, exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial topoisomerases or interference with bacterial cell wall synthesis. Research indicates that derivatives of triazoles can enhance the efficacy of existing antibiotics by acting synergistically against resistant strains of bacteria.

Case Studies

  • Antimicrobial Efficacy : Studies have shown that triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to or lower than standard antibiotics like ciprofloxacin and ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
  • Hybrid Compounds : The synthesis of hybrid compounds combining triazoles with other pharmacophores has resulted in enhanced antibacterial properties. For example, hybrids formed from this compound and ciprofloxacin showed improved activity against resistant bacterial strains .

Antifungal Applications

Fungicidal Activity

Triazoles are well-known for their antifungal properties. The presence of the triazole ring disrupts fungal cell membrane synthesis by inhibiting ergosterol production.

Research Findings

Recent studies have confirmed that triazole derivatives can effectively combat various fungal pathogens. For instance, compounds related to this compound have been tested against Candida species and shown promising results in vitro .

Anticancer Applications

Potential as Anticancer Agents

The structural versatility of triazoles allows for modifications that enhance their anticancer activity. Compounds containing the triazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Notable Studies

  • Inhibition of Tumor Growth : Research indicates that this compound derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Mechanistic Insights : The anticancer effects are often linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Agrochemical Applications

Role in Agriculture

Triazoles are increasingly utilized in agrochemicals due to their fungicidal properties. They are effective in controlling fungal diseases in crops.

Field Studies

Field trials have demonstrated that triazole-based fungicides significantly reduce disease incidence in crops such as wheat and barley, leading to improved yields . The application of this compound as a fungicide has shown promise in enhancing crop resilience against fungal pathogens.

Summary Table of Applications

Application TypeMechanism of ActionKey Findings/Case Studies
AntibacterialInhibition of bacterial growthEffective against resistant strains; MIC comparable to standard antibiotics
AntifungalDisruption of ergosterol synthesisEffective against Candida species; promising in vitro results
AnticancerInduction of apoptosis; modulation of signaling pathwaysInhibits tumor growth; induces cell cycle arrest
AgrochemicalFungicidal propertiesReduces disease incidence in crops; enhances yield

Mechanism of Action

The mechanism of action of 3-chloro-5-cyclohexyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituents at positions 3 and 5 of the triazole ring. These modifications impact molecular weight, lipophilicity (logP), and solubility:

Compound Name Substituents (Position) Molecular Weight logP Key References
3-Chloro-5-cyclohexyl-1H-1,2,4-triazole Cl (3), Cyclohexyl (5) ~223.7* ~3.5†
3-Chloro-5-methyl-1H-1,2,4-triazole Cl (3), Methyl (5) 133.5 1.2
5-Chloro-1-phenyl-1H-1,2,4-triazole Cl (5), Phenyl (1) 179.6 1.92
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Cl-Ph (5), SH (3) 213.7 2.8

*Estimated based on substituent contributions.
†Predicted using fragment-based methods.

Analysis :

  • Chlorine at position 3 is a common feature in active triazoles, likely stabilizing the ring via electron-withdrawing effects and participating in halogen bonding .

Analysis :

  • Thione-containing analogs (e.g., 5-(4-chlorophenyl)-4H-triazole-3-thiol) show pronounced antimicrobial activity due to sulfur's role in metal chelation .
  • The cyclohexyl group in the primary compound may reduce metabolic degradation, extending half-life in biological systems .

Structural and Crystallographic Insights

  • 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione : X-ray studies reveal a planar triazole ring with intermolecular hydrogen bonding (N–H···S), stabilizing the crystal lattice .
  • Primary Compound : Predicted to form similar hydrogen bonds (N–H···Cl), though steric bulk from cyclohexyl may limit packing efficiency .

Biological Activity

The compound 3-chloro-5-cyclohexyl-1H-1,2,4-triazole belongs to the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. The general structure of triazoles allows for various substitutions that can enhance their biological activity.

Triazoles primarily exert their antibacterial effects by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. The interaction with these enzymes disrupts bacterial cell division and leads to cell death. Specifically, compounds like this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

A study involving a series of triazole derivatives demonstrated that modifications at the 3 and 5 positions significantly influenced antibacterial activity. For instance, derivatives with a cyclohexyl group at the 5-position exhibited enhanced potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole derivatives against common bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)0.68
CiprofloxacinStaphylococcus aureus (MRSA)2.96
4-Amino-5-aryl-1H-1,2,4-triazoleEscherichia coli5
3-(5-acylamino)-triazol derivativesBacillus subtilis3.25

This data indicates that the compound exhibits competitive MIC values compared to established antibiotics like ciprofloxacin and demonstrates superior activity against certain resistant strains .

Cytotoxicity Profile

In addition to its antibacterial properties, the cytotoxicity of this compound has been evaluated using human cell lines. The compound showed low cytotoxicity with IC50 values exceeding 100 µM in MDA-MB-231 and PC3 tumor cell lines . This suggests a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. For example:

  • Substituents at the 3 and 5 positions can significantly enhance or diminish activity.
  • Cyclohexyl groups have been associated with increased lipophilicity and improved membrane penetration .

Researchers have noted that electron-donating groups on the phenyl ring can further improve antibacterial efficacy by stabilizing the interaction with target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-cyclohexyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for high purity?

  • Methodology : Utilize nucleophilic substitution or cyclization reactions under controlled conditions. For example, employ PEG-400 as a solvent with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C to enhance reaction efficiency. Monitor progress via TLC and purify via recrystallization in aqueous acetic acid .
  • Optimization : Adjust stoichiometry of cyclohexyl-containing precursors and chlorinating agents to minimize side products. Purity can be verified via melting point analysis and HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • IR Spectroscopy : Identify characteristic N–H (3100–3300 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches.
  • NMR : Use 1H^1H-NMR to confirm cyclohexyl proton environments (δ 1.2–2.1 ppm) and triazole ring protons (δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Refine structures using SHELXL (SHELX suite) for high-resolution data, particularly to resolve disorder in the cyclohexyl group .

Advanced Research Questions

Q. How can researchers address crystallographic challenges such as twinning or disorder in the cyclohexyl substituent?

  • Experimental Design : Collect high-resolution data (≤1.0 Å) and use SHELXL’s TWIN/BASF commands to model twinning. For disorder, apply PART instructions and refine anisotropic displacement parameters .
  • Validation : Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly as a COX-2 inhibitor?

  • Assay Design :

  • Use in vitro COX-2/COX-1 selectivity assays (e.g., enzyme immunoassays) with IC50_{50} measurements.
  • Compare with structurally similar 5-aryl-1,2,4-triazoles, where chloro and cyclohexyl groups enhance selectivity .
    • SAR Insights : Modify the cyclohexyl group to smaller/larger alicyclic substituents and assess activity changes via dose-response curves.

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Modeling Workflow :

Perform DFT calculations (Gaussian09) to optimize geometry and electrostatic potential maps.

Dock into COX-2 active sites (AutoDock Vina) using PDB 5KIR. Focus on halogen bonding between Cl and His90 residues.

Validate with MD simulations (AMBER) to assess binding stability .

Q. How should researchers resolve contradictions in observed vs. predicted biological activity data?

  • Root-Cause Analysis :

  • Verify synthetic purity (HPLC, elemental analysis) to rule out impurities.
  • Re-examine stereoelectronic effects: Cyclohexyl conformation may hinder target binding despite computational predictions .

Q. What role do hydrogen-bonding networks play in stabilizing the compound’s solid-state structure?

  • Graph Set Analysis : Use Etter’s notation to classify motifs (e.g., D(2)\mathbf{D}(2) for N–H···N interactions). The triazole ring often forms R22(8)\mathbf{R}_2^2(8) motifs with adjacent molecules, influencing solubility and stability .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does this compound’s aquatic toxicity impact disposal protocols?

  • Environmental Hazard : Classified as acute/chronic aquatic toxicant (H411/H401). Treat waste with activated carbon filtration and incinerate in approved facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-cyclohexyl-1H-1,2,4-triazole
Reactant of Route 2
3-chloro-5-cyclohexyl-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.